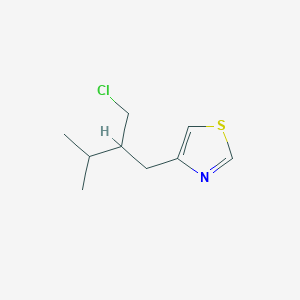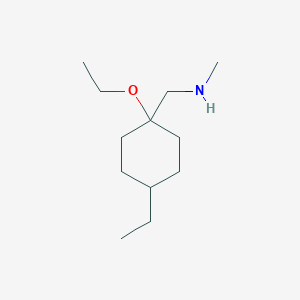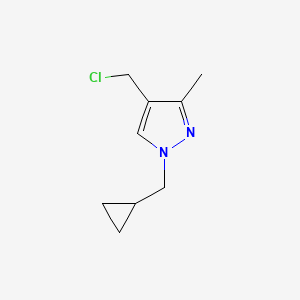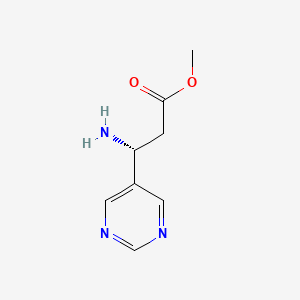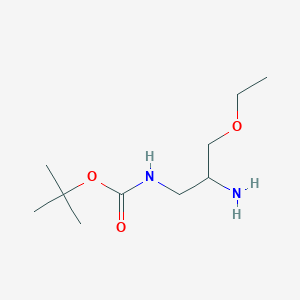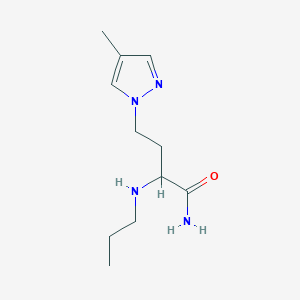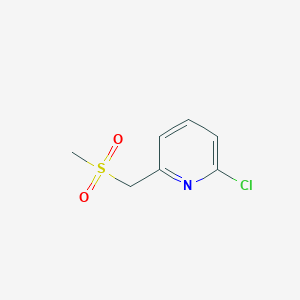![molecular formula C15H19BO2S B13634661 4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane is an organoboron compound that features a benzothiophene moiety. Compounds of this type are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane typically involves the reaction of a benzothiophene derivative with a boronic ester. A common method includes:
Reactants: 3-methyl-1-benzothiophene and bis(pinacolato)diboron.
Catalysts: Palladium catalysts such as Pd(PPh3)4.
Solvents: Tetrahydrofuran (THF) or toluene.
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or esters.
Reduction: Reduction reactions may convert the boronic ester to a borane or other reduced forms.
Substitution: The benzothiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Halogenated benzothiophene derivatives.
科学研究应用
Chemistry
Suzuki-Miyaura Coupling: Used as a boronic ester in cross-coupling reactions to form biaryl compounds.
Catalysis: Acts as a ligand or catalyst in various organic transformations.
Biology and Medicine
Drug Development: Potential intermediate in the synthesis of pharmaceuticals.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Possible use in the development of agrochemicals.
作用机制
The compound exerts its effects primarily through its boronic ester functionality, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling.
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of a benzothiophene.
Uniqueness
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane is unique due to the presence of the benzothiophene moiety, which can impart different electronic and steric properties compared to simpler boronic esters. This can influence its reactivity and the types of products formed in chemical reactions.
属性
分子式 |
C15H19BO2S |
|---|---|
分子量 |
274.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(3-methyl-1-benzothiophen-7-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H19BO2S/c1-10-9-19-13-11(10)7-6-8-12(13)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
InChI 键 |
IZNWVNMPKNMANX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C(=CS3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


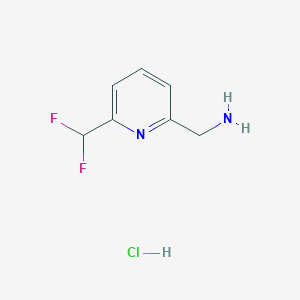
![3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
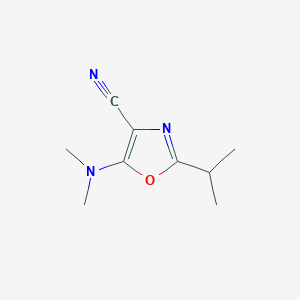
![2,5-Dioxa-8-azaspiro[3.4]octane](/img/structure/B13634592.png)

![2-[(3Z)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione](/img/structure/B13634600.png)
